Technical Guide: Total Synthesis of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide
Technical Guide: Total Synthesis of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide
Executive Summary
This technical guide details the synthesis protocol for N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide , a functionalized heterocyclic scaffold incorporating an electrophilic acrylamide "warhead." This structural motif is increasingly relevant in covalent drug discovery, particularly for targeting cysteine residues in kinases and proteases.
The protocol employs a convergent three-step strategy:
-
Hantzsch Oxazole Synthesis to construct the heterocyclic core.
-
Gabriel Amine Synthesis to install the primary amine linker.
-
Schotten-Baumann Acrylation to attach the reactive Michael acceptor.
Part 1: Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the oxazole ring and the high reactivity of the acryloyl moiety. To prevent polymerization or premature Michael addition, the acrylamide group is introduced in the final step.
Figure 1: Retrosynthetic logic flow from target molecule to commercially available precursors.
Part 2: Detailed Experimental Protocol
Stage 1: Construction of the Oxazole Core
Objective: Synthesis of 4-(chloromethyl)-2-phenyl-1,3-oxazole via Hantzsch condensation.
Mechanism:
The reaction proceeds through the nucleophilic attack of the benzamide oxygen on the
Reagents:
-
Benzamide (1.0 equiv)[1]
-
1,3-Dichloroacetone (1.1 equiv)[2]
-
Solvent: Toluene or Acetone
-
Catalyst: None (Thermal) or trace
(if kinetics are slow)
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Benzamide (12.1 g, 100 mmol) and 1,3-Dichloroacetone (14.0 g, 110 mmol) in Toluene (100 mL).
-
Reaction: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product usually appears as a less polar spot compared to benzamide. -
Workup: Cool to room temperature. The solvent is removed under reduced pressure.[1][3]
-
Purification: The residue is redissolved in EtOAc (100 mL) and washed with saturated
(2 x 50 mL) to remove unreacted acid/amide byproducts. The organic layer is dried over and concentrated. -
Crystallization: Recrystallize from Ethanol/Hexane to yield off-white needles.
-
Target Yield: 60–75%
-
Melting Point: 93–96°C (Lit. Ref [1])
-
Stage 2: Functional Group Interconversion (Chloride Amine)
Objective: Synthesis of (2-phenyl-1,3-oxazol-4-yl)methanamine. Choice of Method: The Gabriel synthesis is preferred over direct ammonolysis to avoid over-alkylation (formation of secondary/tertiary amines).
Protocol:
-
Imide Formation:
-
Dissolve 4-(chloromethyl)-2-phenyl-1,3-oxazole (10.0 g, 51.6 mmol) in anhydrous DMF (50 mL).
-
Add Potassium Phthalimide (10.5 g, 56.8 mmol).
-
Heat to
for 4 hours. A heavy white precipitate (KCl) will form. -
Pour into water (300 mL), filter the solid phthalimide intermediate, and dry.
-
-
Hydrazinolysis:
-
Isolation:
-
Cool and filter off the phthalhydrazide byproduct.
-
Concentrate the filtrate.[1][6] Dissolve residue in 1M HCl (50 mL) and wash with Ether (to remove non-basic impurities).
-
Basify the aqueous layer to pH 12 with NaOH pellets (cooling in ice bath).
-
Extract with DCM (3 x 50 mL), dry (
), and concentrate to yield the yellow oil amine. -
Note: Store under Argon; amines can absorb
.
-
Stage 3: Acrylation (Warhead Installation)
Objective: Synthesis of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide.
Critical Control Point: Acryloyl chloride is highly reactive and prone to hydrolysis and polymerization. Maintain strictly anhydrous conditions at low temperature.
Reagents:
-
(2-phenyl-1,3-oxazol-4-yl)methanamine (1.0 equiv)
-
Acryloyl Chloride (1.1 equiv)
-
Triethylamine (
) or DIPEA (1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Protocol:
-
Preparation: In a flame-dried flask under
, dissolve the amine (1.74 g, 10 mmol) and (2.1 mL, 15 mmol) in anhydrous DCM (20 mL). Cool to in an ice bath. -
Addition: Dilute Acryloyl Chloride (0.9 mL, 11 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Exothermic reaction.
-
Reaction: Allow to stir at
for 1 hour, then warm to Room Temperature for 1 hour. -
Quench: Add saturated
(10 mL) to quench unreacted acid chloride. -
Workup: Separate layers. Wash organic layer with Brine.[1] Dry over
.[1] -
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: 0
5% MeOH in DCM. -
Target: White solid or crystalline powder.
-
Part 3: Data & Characterization[6][7][8]
Expected Analytical Data
| Technique | Signal/Parameter | Assignment |
| 1H NMR (400 MHz, CDCl3) | Phenyl (ortho) | |
| Oxazole C5-H (Characteristic singlet) | ||
| Phenyl (meta/para) | ||
| Acrylamide vinyl protons (AMX system) | ||
| Amide NH | ||
| Methylene linker (-CH2-NH-) | ||
| Mass Spectrometry | m/z ~ 229.1 [M+H]+ | Molecular Ion |
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Part 4: Safety & Troubleshooting
Critical Hazards
-
1,3-Dichloroacetone : A potent lachrymator and skin irritant. Handle only in a fume hood.
-
Acryloyl Chloride : Highly toxic, corrosive, and volatile. Causes severe burns.
-
Acrylamide Product : As a Michael acceptor, the final product is a potential alkylating agent. Handle with gloves and avoid inhalation of dust.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Polymerization of 1,3-DCA | Ensure 1,3-DCA is fresh/recrystallized. Add dropwise if necessary. |
| Incomplete Hydrazinolysis | Phthalimide insolubility | Use Ethanol/Hydrazine mix and reflux longer. Ensure mechanical stirring breaks up the solid. |
| Polymerization in Step 3 | Acryloyl chloride instability | Add a radical inhibitor (e.g., BHT) if scaling up. Keep temperature strictly at 0°C during addition. |
References
-
Synthesis of 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole (Analogous Protocol) . PrepChem. Available at: [Link]
-
Synthesis of chiral acrylamides (Acrylation Protocol) . Preprints.org. Available at: [Link]
-
Van Leusen Oxazole Synthesis (Alternative Route Context) . Organic Chemistry Portal. Available at: [Link]
